Ribocil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ribocil es una pequeña molécula sintética que funciona como un modulador químico altamente selectivo de los riboswitches de riboflavina bacteriana. Se identificó a través de una pantalla fenotípica dirigida a la vía de biosíntesis de riboflavina en bacterias Gram-negativas, específicamente Escherichia coli. This compound imita el ligando natural flavín mononucleótido (FMN) e inhibe la expresión génica mediada por riboswitch, reprimiendo así el crecimiento bacteriano .

Aplicaciones Científicas De Investigación

Ribocil tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: this compound se utiliza como un compuesto de herramienta para estudiar la regulación génica mediada por riboswitch y para desarrollar nuevas sondas químicas que apuntan a estructuras de ARN

Biología: En la investigación biológica, this compound se utiliza para investigar el papel de los riboswitches en el metabolismo bacteriano y la expresión génica

Medicina: La capacidad de this compound para inhibir el crecimiento bacteriano lo convierte en un candidato potencial para el desarrollo de nuevos antibióticos, particularmente contra bacterias multirresistentes

Industria: this compound se utiliza en el desarrollo de nuevos agentes antibacterianos y en el estudio de los mecanismos de resistencia bacteriana

Mecanismo De Acción

Ribocil ejerce sus efectos uniéndose al riboswitch FMN en la región 5’ no traducida del ARNm. Esta unión induce un cambio conformacional en el riboswitch, lo que lleva a la represión de la expresión del gen ribB y la inhibición de la biosíntesis de riboflavina. El objetivo molecular de this compound es el aptámero del riboswitch FMN, y la vía involucrada es la vía de biosíntesis de riboflavina .

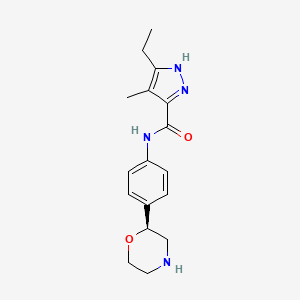

Compuestos similares:

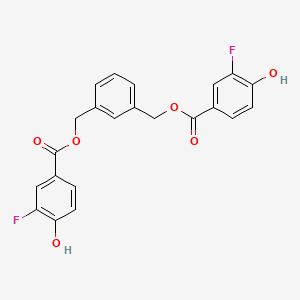

Flavín mononucleótido (FMN): El ligando natural para el riboswitch FMN, estructuralmente similar a this compound pero con diferentes propiedades de unión

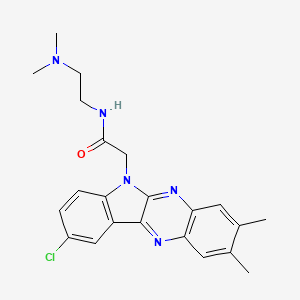

This compound-B: Un análogo de this compound con actividad microbiológica superior y afinidad de unión al riboswitch FMN

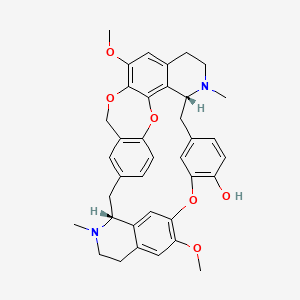

This compound-C: Otro análogo con propiedades químicas y actividades biológicas distintas.

Singularidad de this compound: this compound es único en su capacidad para imitar selectivamente el ligando natural FMN e inhibir la expresión génica mediada por riboswitch. Su distinción estructural de FMN y su potente actividad antibacteriana lo convierten en una herramienta valiosa en el estudio de riboswitches y el desarrollo de nuevos antibióticos .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Ribocil functions by mimicking the natural ligand, flavin mononucleotide, and binding to the FMN riboswitch. This interaction inhibits the riboswitch-mediated gene expression essential for riboflavin biosynthesis. This compound specifically interacts with the FMN riboswitch aptamer domain, inducing a conformational change that represses the expression of genes involved in riboflavin biosynthesis . The primary biomolecules this compound interacts with include the FMN riboswitch RNA and the ribB gene product .

Cellular Effects

This compound exerts its effects on bacterial cells by inhibiting the biosynthesis of riboflavin, an essential vitamin for bacterial growth and metabolism. This inhibition leads to a decrease in the levels of riboflavin, flavin mononucleotide, and flavin adenine dinucleotide within the cell . Consequently, this compound disrupts cellular processes dependent on these cofactors, including cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound binds to the FMN riboswitch with high specificity and affinity. This binding induces a conformational change in the riboswitch, preventing the transcription of downstream genes involved in riboflavin biosynthesis . This compound’s mechanism of action involves competitive inhibition, where it competes with flavin mononucleotide for binding to the riboswitch .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to maintain its inhibitory effects over time. Studies have demonstrated that this compound remains stable and effective in inhibiting bacterial growth over extended periods . Resistance can develop through mutations in the FMN riboswitch, which may reduce this compound’s binding affinity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, this compound effectively inhibits bacterial growth without significant toxicity . At higher doses, adverse effects such as toxicity and disruption of normal cellular functions have been observed . The therapeutic window for this compound is thus critical for its effective use as an antibacterial agent.

Metabolic Pathways

This compound is involved in the metabolic pathway of riboflavin biosynthesis. By inhibiting the FMN riboswitch, this compound disrupts the production of riboflavin and its derivatives, flavin mononucleotide and flavin adenine dinucleotide . This inhibition affects the overall metabolic flux and reduces the availability of these essential cofactors for various enzymatic reactions .

Transport and Distribution

Within bacterial cells, this compound is transported and distributed primarily through passive diffusion. Once inside the cell, this compound localizes to the cytoplasm, where it interacts with the FMN riboswitch . The distribution of this compound within the cell is influenced by its chemical properties and the presence of specific transporters or binding proteins .

Subcellular Localization

This compound predominantly localizes in the cytoplasm of bacterial cells, where it exerts its inhibitory effects on the FMN riboswitch . The subcellular localization of this compound is crucial for its function, as it needs to be in proximity to the riboswitch to effectively inhibit riboflavin biosynthesis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Ribocil se sintetiza a través de una serie de reacciones químicas que involucran la formación de su estructura central y la posterior funcionalización. La ruta sintética típicamente implica el uso de varios reactivos orgánicos y catalizadores en condiciones controladas para lograr el producto deseado. Los detalles específicos sobre la ruta sintética y las condiciones de reacción son propiedad y no se divulgan públicamente .

Métodos de producción industrial: La producción industrial de this compound implica escalar la síntesis de laboratorio a una escala mayor, asegurando la consistencia y la pureza del producto final. Este proceso incluye la optimización de las condiciones de reacción, los pasos de purificación y las medidas de control de calidad para cumplir con los estándares industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: Ribocil experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de this compound, alterando potencialmente su actividad biológica.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la estructura de this compound, lo que lleva a la formación de análogos con propiedades variables

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios solventes orgánicos. Las condiciones de reacción como la temperatura, el pH y el tiempo de reacción se controlan cuidadosamente para lograr los resultados deseados .

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios análogos de this compound con grupos funcionales modificados. Estos análogos a menudo se estudian por sus posibles actividades biológicas y aplicaciones terapéuticas .

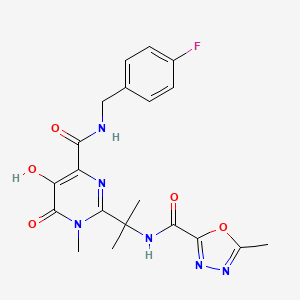

Comparación Con Compuestos Similares

Flavin Mononucleotide (FMN): The natural ligand for the FMN riboswitch, structurally similar to Ribocil but with different binding properties

This compound-B: An analog of this compound with superior microbiological activity and binding affinity to the FMN riboswitch

This compound-C: Another analog with distinct chemical properties and biological activities.

Uniqueness of this compound: this compound is unique in its ability to selectively mimic the natural ligand FMN and inhibit riboswitch-mediated gene expression. Its structural distinctiveness from FMN and its potent antibacterial activity make it a valuable tool in the study of riboswitches and the development of new antibiotics .

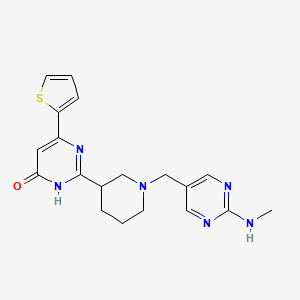

Propiedades

IUPAC Name |

2-[1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6OS/c1-20-19-21-9-13(10-22-19)11-25-6-2-4-14(12-25)18-23-15(8-17(26)24-18)16-5-3-7-27-16/h3,5,7-10,14H,2,4,6,11-12H2,1H3,(H,20,21,22)(H,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXCVAIJFUEGJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=N1)CN2CCCC(C2)C3=NC(=CC(=O)N3)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3s)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-Yl)pyrrolidine-3-Carboxylic Acid](/img/structure/B610400.png)

![4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide](/img/structure/B610405.png)

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)